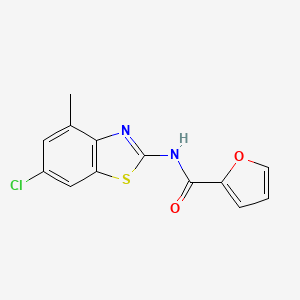

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-5-8(14)6-10-11(7)15-13(19-10)16-12(17)9-3-2-4-18-9/h2-6H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOFSMBPFVKJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the condensation of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide as an antimicrobial agent. The compound exhibits activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of several benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further exploration for potential therapeutic applications.

Antiparasitic Activity

This compound has also been investigated for its efficacy against parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of human African trypanosomiasis.

Case Study: Trypanocidal Activity

Research demonstrated that derivatives of benzothiazole compounds showed promising results in murine models for treating early and late-stage human African trypanosomiasis. The compound achieved a 100% cure rate in treated mice.

| Compound | Model | Cure Rate (%) |

|---|---|---|

| This compound | Murine model | 100 |

This indicates significant potential for development into a therapeutic agent against trypanosomiasis.

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 7.5 |

| A549 (Lung Cancer) | 10.0 |

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Structural and Functional Insights

Substituent Effects on Benzothiazole Core The 4-methyl group in the target compound introduces steric bulk and may enhance lipophilicity compared to the unmethylated analog in . This could improve membrane permeability or metabolic stability . Chloro vs. Fluorinated analogs (e.g., ) are often pursued for improved bioavailability .

Carboxamide Group Variations

- Furan-2-carboxamide (target, ) is smaller and less planar than the chromene-carboxamide groups in and . This difference may reduce π-π stacking interactions but increase solubility .

- Semicarbazone derivatives () demonstrated potent anticonvulsant activity, suggesting that the carboxamide moiety’s flexibility and hydrogen-bonding capacity are critical for binding to neurological targets .

This suggests that substituent positioning (e.g., 6-Cl, 4-CH₃) and functional groups (carboxamide vs. semicarbazone) could modulate efficacy .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-4-methylbenzothiazole with furan-2-carboxylic acid derivatives. The process can be optimized through various reaction conditions such as solvent choice and temperature to enhance yield and purity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (skin cancer) | 5.0 | Induction of apoptosis |

| A549 (lung cancer) | 3.5 | Cell cycle arrest at G2/M phase |

| H1299 (lung cancer) | 4.0 | Inhibition of IL-6 and TNF-α production |

The compound demonstrated significant inhibition of cell proliferation and migration, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, thereby suggesting its utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Cytokine Modulation : By inhibiting key inflammatory mediators, it can mitigate excessive inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

- Study on Lung Cancer : A study involving H1299 cells showed that treatment with this compound resulted in a significant decrease in cell viability and migration rates compared to untreated controls .

- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to reduced swelling and lower levels of inflammatory markers in serum samples .

Q & A

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to model interactions with antifungal targets (e.g., fungal cytochrome P450). Structural data from X-ray studies (e.g., chromone-thiazolidinone hybrids) inform docking grids .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes.

How do substituents on the benzothiazole ring influence the compound’s physicochemical properties?

Q. Advanced

- Chloro and methyl groups : Enhance lipophilicity (logP ↑) and metabolic stability. For example, 6-chloro-4-methyl substitution improves membrane permeability in antifungal assays .

- Bioisosteric replacement : Replacing chlorine with fluorine maintains electronegativity while reducing toxicity. Comparative logP/solubility studies guide such modifications .

What strategies resolve contradictions in antimicrobial activity data across different studies?

Q. Advanced

- Standardized assays : Use CLSI/MIC guidelines to minimize variability in fungal/bacterial strains.

- Control compounds : Include fluconazole or amphotericin B as benchmarks in antifungal studies .

- Structural analogs : Compare activity trends across derivatives (e.g., 4g vs. 4h in ) to identify critical substituents .

How is the purity of synthesized this compound assessed?

Q. Basic

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.

- TLC : Rf values (e.g., 0.6–0.74 in ACN/methanol) verify homogeneity .

- Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DMF) .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Q. Advanced

- Electron-withdrawing groups : Chloro at position 6 enhances antifungal activity by stabilizing the benzothiazole π-system .

- Furan ring modifications : Replacing furan with thiophene or pyridine alters solubility and target interactions.

- Pharmacophore modeling : Overlay active/inactive analogs to identify essential moieties (e.g., carboxamide linkage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.